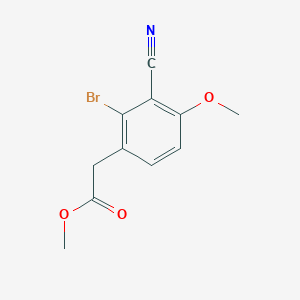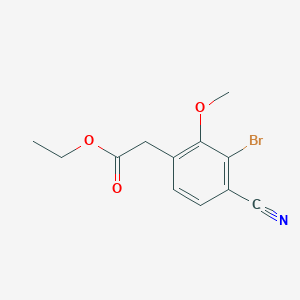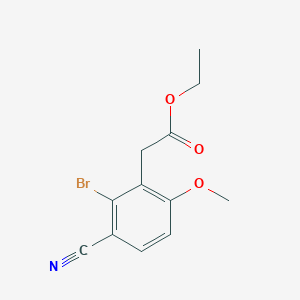
2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid
Descripción general
Descripción
2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid is a versatile organic compound with a molecular formula of C₁₂H₁₄O₅. It is characterized by the presence of an ethoxy group and a methoxyethoxy group attached to the benzene ring, which significantly influences its chemical properties and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethoxybenzoic acid as the starting material.
Reaction Steps:
Conditions: The reactions are usually carried out under reflux conditions with appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often synthesized in batch reactors where precise control over reaction conditions is maintained.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various derivatives, such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃).
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Halogenated benzoic acids and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-ethoxy-4-(2-methoxyethoxy)-benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
2-Methoxybenzoic acid: Lacks the ethoxy group.
4-(2-Methoxyethoxy)benzoic acid: Lacks the ethoxy group on the benzene ring.
2-Ethoxybenzoic acid: Lacks the methoxyethoxy group.
Uniqueness: 2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid is unique due to the presence of both ethoxy and methoxyethoxy groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications and scientific research. Its unique structure and reactivity make it a valuable compound in multiple domains.
Propiedades
IUPAC Name |
2-ethoxy-4-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-16-11-8-9(17-7-6-15-2)4-5-10(11)12(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDYAKBCNSZSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OCCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486876.png)


![3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1486881.png)

![2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B1486884.png)
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1486885.png)
